molecular formula C23H24INO4S2 B11678361 (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11678361
M. Wt: 569.5 g/mol
InChI Key: RIIBIVRAOWMEKS-UYRXBGFRSA-N
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Description

The compound (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone ring.

    Introduction of the Iodo and Methoxy Groups: The aromatic ring can be functionalized with iodine and methoxy groups through electrophilic aromatic substitution reactions.

    Ether Formation: The ether linkage is formed by reacting the phenol derivative with an appropriate alkyl halide under basic conditions.

    Final Assembly: The final step involves the condensation of the functionalized aromatic aldehyde with the thiazolidinone core under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic iodine can be reduced to a hydrogen atom, or the thiazolidinone ring can be reduced to a thiazolidine.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives or deiodinated products.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It can be used as a probe to study the function of thiazolidinone-containing proteins.

    Industrial Applications: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The thiazolidinone core is known to interact with the active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone core but differ in their substitution patterns and biological activities.

    Benzylidene Thiazolidinones: Similar in structure but may have different substituents on the aromatic ring.

Uniqueness

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24INO4S2

Molecular Weight

569.5 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H24INO4S2/c1-23(2,3)15-5-7-16(8-6-15)28-9-10-29-20-17(24)11-14(12-18(20)27-4)13-19-21(26)25-22(30)31-19/h5-8,11-13H,9-10H2,1-4H3,(H,25,26,30)/b19-13-

InChI Key

RIIBIVRAOWMEKS-UYRXBGFRSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)NC(=S)S3)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2I)C=C3C(=O)NC(=S)S3)OC

Origin of Product

United States

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